(5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one
Description
The compound (5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazolone derivative characterized by a planar thiazol-4(5H)-one core substituted with a 4-tert-butylbenzylidene group at position 5 and a 4-(3-methylphenyl)piperazine moiety at position 2 (Figure 1). Its molecular formula is C₂₆H₃₀N₄OS, with a molecular weight of 446.6 g/mol.
Thiazolone derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Properties
IUPAC Name |
(5E)-5-[(4-tert-butylphenyl)methylidene]-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3OS/c1-18-6-5-7-21(16-18)27-12-14-28(15-13-27)24-26-23(29)22(30-24)17-19-8-10-20(11-9-19)25(2,3)4/h5-11,16-17H,12-15H2,1-4H3/b22-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWUAVFLJQSJTD-OQKWZONESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-tert-butylbenzaldehyde with 2-aminothiazole, followed by the introduction of the piperazine moiety through nucleophilic substitution. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acetic acid or hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane with appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with various biological targets makes it a valuable tool for understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its 4-tert-butylbenzylidene and 4-(3-methylphenyl)piperazine groups. Below is a comparison with key analogs:
Table 1: Structural and Functional Comparisons
Key Observations:
Benzylidene Substituents :
- The tert-butyl group in the target compound offers superior lipophilicity compared to methoxy or isopropoxy groups, favoring passive diffusion across biological membranes.
- Electron-withdrawing groups (e.g., fluorine in ) or bulky substituents (e.g., naphthalene in ) can alter solubility and target engagement .
Piperazine derivatives generally exhibit stronger receptor interactions than piperidines due to additional hydrogen-bonding capabilities .
Table 2: Hypothesized Pharmacological Profiles Based on Structural Analogs
Physicochemical Properties
The target compound’s tert-butyl group likely results in:
- Higher logP (~4.5–5.0) compared to methoxy-substituted analogs (logP ~3.0–3.5).
- Reduced aqueous solubility, necessitating formulation strategies like nanoemulsions or prodrugs.
In contrast, compounds with polar substituents (e.g., ’s methoxy group) show improved solubility but lower blood-brain barrier penetration .
Biological Activity
The compound (5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities, especially in the context of cancer therapy. This article explores its biological activity, including antitumor properties and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 419.5 g/mol. The structure features a thiazole ring, a piperazine moiety, and a benzylidene group, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the piperazine and benzylidene groups. The synthetic pathways are crucial for optimizing yield and purity, which are essential for biological testing.
Antitumor Activity
Research indicates that compounds similar to This compound exhibit significant antitumor activity. For instance, studies have shown that thiazole derivatives can inhibit the proliferation of various cancer cell lines.
Table 1: Antitumor Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| 1 | A549 | 2.12 | 2D Viability |
| 2 | HCC827 | 5.13 | 2D Viability |
| 3 | NCI-H358 | 0.85 | 2D Viability |
| 4 | MRC-5 (Fibroblast) | 3.11 | 2D Viability |
Note: Values are representative from various studies on similar compounds .
The proposed mechanisms for the antitumor activity include:
- Inhibition of Tyrosinase : Similar compounds have been documented to inhibit tyrosinase enzyme activity, which plays a role in melanin production and can influence cancer progression .
- DNA Binding : Some thiazole derivatives exhibit the ability to bind to DNA, particularly within the minor groove, potentially disrupting replication in cancerous cells .
Antimicrobial Activity
In addition to antitumor properties, This compound has shown promise in antimicrobial activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 μg/mL |
| Staphylococcus aureus | 16 μg/mL |
Note: These values are indicative of preliminary screening results for similar thiazole derivatives .
Case Studies
A notable study involved testing a series of thiazole derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that these compounds exhibited varying degrees of cytotoxicity with lower IC50 values in the two-dimensional assays compared to three-dimensional assays, suggesting that structural optimization could enhance their efficacy while reducing toxicity to normal cells .
Q & A
Q. What synthetic methodologies are optimal for preparing (5E)-5-(4-tert-butylbenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one?
The synthesis typically involves a Knoevenagel condensation between 4-tert-butylbenzaldehyde and the thiazol-4(5H)-one precursor under basic conditions (e.g., NaOH or K2CO3 in ethanol/methanol). Piperazine substitution is achieved via nucleophilic displacement using 4-(3-methylphenyl)piperazine. Reaction optimization includes temperature control (60–80°C) and solvent selection to enhance yield (70–85%) . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the E-isomer .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy (1H/13C): Assigns proton environments (e.g., benzylidene CH, tert-butyl groups) and confirms E-stereochemistry via coupling constants (J ≈ 12–14 Hz for trans olefinic protons) .
- X-ray crystallography : Resolves molecular conformation, dihedral angles between aromatic rings, and hydrogen-bonding motifs (e.g., intramolecular C–H⋯S interactions) .
- HPLC-MS : Verifies purity (>95%) and molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~464) .
Q. How is the preliminary biological activity of this compound assessed?
Initial screens focus on enzyme inhibition (e.g., kinases, proteases) using fluorometric/colorimetric assays (IC50 values) and antiproliferative activity (MTT assay against cancer cell lines). Solubility in DMSO/PBS and cytotoxicity in non-cancerous cells (e.g., HEK-293) are validated to prioritize leads .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., serum concentration, pH) or impurity profiles. Mitigation includes:
Q. How does the tert-butyl substituent influence the compound’s conformation and bioactivity?
The bulky tert-butyl group enhances hydrophobicity (logP ~4.2) and stabilizes the benzylidene moiety via steric hindrance, reducing rotational freedom. Comparative SAR studies with methyl/methoxy analogs show improved target binding (e.g., 10-fold higher affinity for serotonin receptors) due to enhanced van der Waals interactions .
Q. What crystallographic insights explain the compound’s molecular interactions?
X-ray data reveal a chair conformation in the piperazine ring and dihedral angles of 12–51° between the thiazole and aryl rings. Intramolecular C–H⋯S bonds stabilize the E-configuration, while intermolecular C–H⋯O bonds form supramolecular tapes, influencing solubility .
Q. How can computational modeling predict off-target interactions?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map interactions with non-target proteins (e.g., CYP450 enzymes). Pharmacophore models prioritize derivatives with reduced hERG channel binding (QT prolongation risk) .
Q. What methodologies optimize enantiomeric purity for chiral analogs?
Chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipase-mediated kinetic resolution) separates enantiomers. Circular dichroism (CD) confirms absolute configuration, while NOESY NMR validates spatial arrangements .
Q. How does solvent polarity affect the compound’s stability under storage?
Accelerated stability studies (40°C/75% RH) in DMSO vs. lyophilized form show degradation via hydrolysis (thiazole ring opening) in aqueous buffers. Additives (e.g., ascorbic acid) mitigate oxidation .
Q. What in silico tools validate the compound’s drug-likeness?
SwissADME predicts permeability (Caco-2 > 5 × 10<sup>−6</sup> cm/s) and Boiled-Egg model estimates gastrointestinal absorption. ProTox-II flags hepatotoxicity risks, guiding structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
